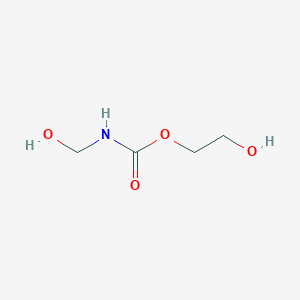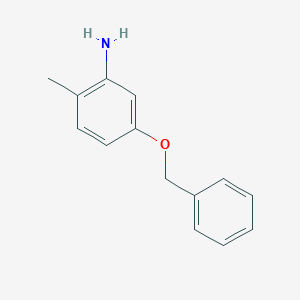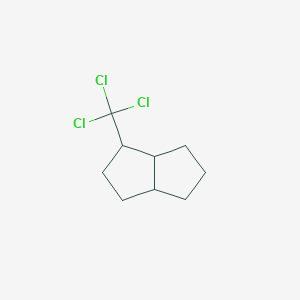
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one, also known as DCB, is a synthetic compound used in various scientific research applications. It belongs to the class of benzoxazinone derivatives and has been found to exhibit a range of biological activities.
Mechanism Of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one is not fully understood. However, it has been proposed that 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one exerts its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has also been found to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and mediators, such as TNF-α, IL-1β, and COX-2. 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and tumor growth. Furthermore, 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has been found to induce the expression of various antioxidant enzymes, such as SOD and catalase, and inhibit the production of reactive oxygen species (ROS).
Advantages And Limitations For Lab Experiments
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has several advantages for lab experiments. It is a stable compound, easy to synthesize, and has been extensively studied for its various biological activities. However, 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one also has some limitations. It has been found to exhibit low solubility in water, which can limit its use in certain experiments. Furthermore, 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has been found to exhibit cytotoxicity at higher concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for research on 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one. One area of interest is the development of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the mechanism of action of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one needs to be further elucidated to fully understand its biological effects.
Synthesis Methods
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one can be synthesized using various methods, including the reaction of 2,4-dichlorophenyl isocyanate with 2-aminophenol or the reaction of 2,4-dichlorophenyl isocyanate with salicylic acid. The latter method has been found to be more efficient and yields a higher purity of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one. The synthesis of 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one involves several steps, including the formation of an intermediate compound, which is then treated with a base to yield the final product.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has been extensively used in scientific research for its various biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, 2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one has been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.
properties
CAS RN |
18730-23-9 |
|---|---|
Product Name |
2-(2,4-Dichlorophenyl)-3,1-benzoxazin-4-one |
Molecular Formula |
C14H7Cl2NO2 |
Molecular Weight |
292.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H7Cl2NO2/c15-8-5-6-9(11(16)7-8)13-17-12-4-2-1-3-10(12)14(18)19-13/h1-7H |
InChI Key |
YWQTVPKMHTXBSN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
synonyms |
2-(2,4-Dichlorophenyl)-4H-3,1-benzoxazin-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



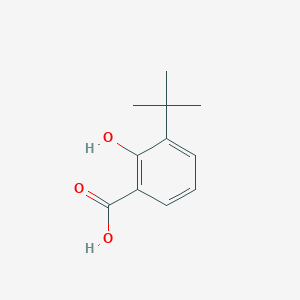
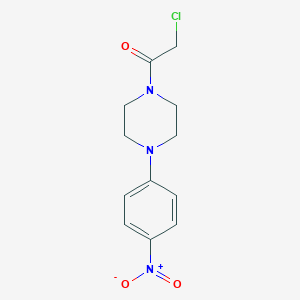
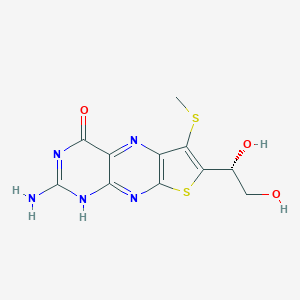


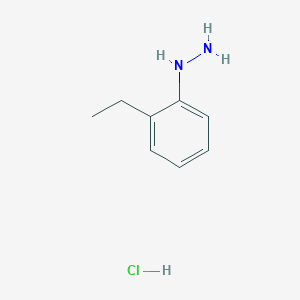
![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)
